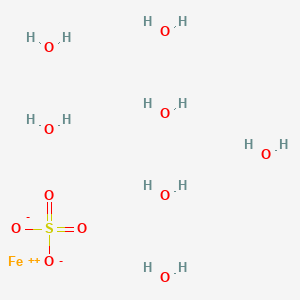

Iron;sulfuric acid;hydrate

Descripción

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>Iron(II) sulfate heptahydrate is used in cell culture applications generally bound to transferrin, citrate or other iron transport molecules.>Iron(II) sulfate heptahydrate is a heptahydrate of iron(II) sulfate. It undergoes thermal degradation to afford hydrosulfate and oxysulfate of iron(III). Isothermal and dynamic thermal analysis methods have been proposed to study its thermal decomposition in air.>Iron(2+) sulfate heptahydrate is a hydrate that is the heptahydrate form of iron(2+) sulfate. It is used as a source of iron in the treatment of iron-deficiency anaemia (generally in liquid-dosage treatments; for solid-dosage treatments, the monohydrate is normally used). It has a role as a nutraceutical, an anti-anaemic agent and a reducing agent. It is a hydrate and an iron molecular entity. It contains an iron(2+) sulfate (anhydrous).

Structure

2D Structure

Propiedades

Número CAS |

7782-63-0 |

|---|---|

Fórmula molecular |

FeH4O5S |

Peso molecular |

171.94 g/mol |

Nombre IUPAC |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES canónico |

O.OS(=O)(=O)O.[Fe] |

Apariencia |

Solid powder |

Otros números CAS |

15491-23-3 7782-63-0 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

20908-72-9 58694-83-0 10028-21-4 |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |

Origen del producto |

United States |

Synthesis Methodologies and Production Routes of Iron Ii Sulfate Heptahydrate

Valorization of Industrial Waste Streams as Precursors

The industrial production of iron(II) sulfate (B86663) heptahydrate is frequently linked to the processing of waste streams from other manufacturing activities. This approach not only provides a valuable product from low-cost starting materials but also mitigates the environmental impact of industrial waste disposal. nih.govmdpi.com

Derivation from Titanium Dioxide Production Processes

A primary source of iron(II) sulfate heptahydrate is as a co-product in the manufacture of titanium dioxide (TiO₂) via the sulfate process. nih.govp2infohouse.org In this method, ilmenite (B1198559) ore (FeTiO₃) or titanium slag is digested with concentrated sulfuric acid. google.com This reaction dissolves the ore, forming a solution containing titanyl sulfate (TiOSO₄) and iron(II) sulfate. google.com

To isolate the titanium dioxide, the iron must be removed from the solution. This is achieved by cooling the liquor, which decreases the solubility of iron(II) sulfate and causes it to crystallize out of the solution as iron(II) sulfate heptahydrate (FeSO₄·7H₂O). google.com The crystallized product, often called copperas, is then separated by filtration. mdpi.com This process is a significant source of the compound, with studies indicating that for every ton of TiO₂ produced, several tons of iron(II) sulfate can be generated as a byproduct. nih.govresearchgate.net

| Product | Byproduct Generation Ratio (per ton of TiO₂) |

| Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) | 3–6 tons nih.govresearchgate.net |

| Sulfuric acid waste (approx. 20%) | 8–10 tons nih.gov |

This table illustrates the significant volume of iron(II) sulfate heptahydrate generated as a byproduct in the titanium dioxide industry.

Recovery from Steel Pickling Liquors

Another major industrial source of iron(II) sulfate heptahydrate is spent pickling liquor from the steel industry. p2infohouse.orgepa.gov Steel pickling is a surface treatment process where steel is immersed in an acid bath, typically sulfuric acid, to remove surface impurities, scale, and rust before further processing like coating or plating. p2infohouse.orgturkchem.net

During pickling, the iron oxides on the steel surface and some of the base metal react with the sulfuric acid, producing iron(II) sulfate. epa.govresearchgate.net Over time, the acid is depleted and the concentration of iron(II) sulfate in the liquor increases to a point where the bath is no longer effective and is considered "spent". turkchem.net This spent liquor is a waste product rich in dissolved iron(II) sulfate. ekb.eg

Recovery of the compound from this liquor is commonly achieved through cooling crystallization. turkchem.net The spent liquor is cooled, often to between 10-15°C, which significantly reduces the solubility of ferrous sulfate and causes it to precipitate as heptahydrate crystals (FeSO₄·7H₂O). turkchem.net The crystals are then separated from the regenerated acid, which can be returned to the pickling process. p2infohouse.org The efficiency of this recovery is dependent on the concentrations of both the free sulfuric acid and the dissolved ferrous sulfate in the liquor. ekb.eg Research has shown that a lower concentration of sulfuric acid and a higher concentration of ferrous sulfate in the spent liquor lead to a higher yield of crystallized product. ekb.eg

| Sulfuric Acid Concentration (g/L) | Recovery Percentage (%) |

| 10 | 96.2 |

| 20 | 95.1 |

| 40 | 94.2 |

| 60 | 92.4 |

| 80 | 91.0 |

Data based on research for recovering ferrous sulfate heptahydrate from a liquor containing 135 g/L FeSO₄ using a 2:1 volumetric ratio of tertiary butyl alcohol at 25°C. ekb.eg

Utilization of Iron-Containing Metal Wastes

Iron(II) sulfate heptahydrate can be synthesized by utilizing various forms of iron-containing metal waste, such as scrap iron from workshops, steel mill scale, and even discarded consumer products like condensed milk cans. core.ac.ukbio-conferences.orgscispace.comresearchgate.net This method involves the direct reaction of the metallic iron waste with sulfuric acid. bio-conferences.org

The process typically begins with the preparation of the waste material, which may include cleaning, degreasing, and cutting it into smaller pieces to increase the surface area for reaction. core.ac.ukbio-conferences.org The prepared iron waste is then subjected to acid leaching with a sulfuric acid solution. core.ac.uk The reaction between the iron and sulfuric acid produces aqueous iron(II) sulfate and hydrogen gas. researchgate.net After the reaction is complete, the resulting solution is filtered to remove any unreacted solids and impurities. bio-conferences.org The iron(II) sulfate heptahydrate is then recovered from the filtrate, typically by crystallization. core.ac.ukbio-conferences.org The efficiency of the iron leaching is influenced by several parameters, including acid concentration, temperature, and the solid-to-liquid ratio, which must be optimized to maximize the yield. core.ac.ukbio-conferences.org

| Parameter | Optimal Condition |

| Sulfuric Acid Concentration | 30% bio-conferences.orgresearchgate.net |

| Solid-to-Liquid Ratio (S:L) | 1:6 bio-conferences.orgresearchgate.net |

| Temperature | 363 K (90°C) bio-conferences.org |

| Leaching Time | 150-180 minutes bio-conferences.orgresearchgate.net |

This table presents the optimal conditions for leaching iron from metal waste to synthesize iron(II) sulfate, based on experimental findings. bio-conferences.orgresearchgate.net

Chemical Synthesis Pathways and Optimization

Beyond waste valorization, specific chemical synthesis routes are employed and optimized to produce iron(II) sulfate heptahydrate with desired characteristics. These methods focus on the fundamental reaction between an iron source and sulfuric acid, followed by controlled crystallization.

Sulfuric Acid Leaching and Crystallization Techniques

The foundational chemical pathway for synthesizing iron(II) sulfate is the acid leaching of an iron source with sulfuric acid. researchgate.net This can involve metallic iron waste or iron oxides like those found in mill scale. core.ac.ukscispace.com The primary reaction when using metallic iron is: Fe + H₂SO₄ → FeSO₄ + H₂ researchgate.net

Following the leaching step, which dissolves the iron into the acid solution, the resulting liquor rich in Fe²⁺ is separated from any solid residues by filtration. scispace.com The next critical step is crystallization, where the dissolved iron(II) sulfate is converted into its solid heptahydrate form. bio-conferences.orgscispace.com

Common crystallization techniques include:

Cooling Crystallization : The most frequent method, where a saturated or near-saturated solution is cooled to lower the solubility of FeSO₄, inducing the formation of heptahydrate crystals. turkchem.netbio-conferences.org

Evaporative Crystallization : The solution is heated to evaporate some of the water, thereby increasing the concentration of iron(II) sulfate until it becomes supersaturated, after which it is cooled to form crystals. scispace.com

Antisolvent Crystallization : An organic solvent in which iron(II) sulfate is insoluble, such as ethanol, is added to the aqueous solution. nih.gov This reduces the solubility of the salt in the mixture, causing it to precipitate. researchgate.netnih.gov

The resulting crystals are then separated from the remaining liquid, washed, and dried. bio-conferences.org

Crystallization Parameter Optimization

The physical properties of the final iron(II) sulfate heptahydrate product, such as crystal size, shape, and purity, are highly dependent on the conditions during the crystallization process. nih.gov Therefore, the optimization of crystallization parameters is crucial.

Key parameters that are controlled include:

Temperature : The final temperature of a cooling crystallization process directly impacts the yield, as solubility is temperature-dependent. ekb.eg Lower temperatures generally lead to higher recovery. turkchem.net

Cooling Rate : The speed at which the solution is cooled affects nucleation and crystal growth. nih.gov Applying a controlled, linear cooling rate can be used to produce more uniform, spherical crystals. nih.gov

Supersaturation : This is the driving force for crystallization. It can be achieved by cooling, evaporation, or adding an antisolvent. Controlling the level of supersaturation is key to managing the balance between the formation of new crystals (nucleation) and the growth of existing ones. researchgate.net

Agitation : Stirring the solution influences heat and mass transfer, preventing local areas of high supersaturation and promoting more uniform crystal growth.

By carefully managing these factors, the crystallization process can be optimized to produce iron(II) sulfate heptahydrate with consistent quality and a high yield. ekb.egnih.gov

Filtration and Drying Methods in Production

The final stages in the production of iron(II) sulfate heptahydrate involve isolating the crystalline product and removing excess water. The choice of filtration and drying method is crucial for obtaining a high-quality, stable, and free-flowing product. google.com

Filtration: After crystallization, the suspension containing iron(II) sulfate heptahydrate crystals is filtered to separate the solid product from the mother liquor. google.com Industrial operations often employ continuous filtration systems like band filters or drum filters . google.comgoogleapis.com The mother liquor separated during filtration can be recycled back to the crystallization reactor to enhance process efficiency. google.comgoogleapis.com Pressure filtration is another technique utilized for this separation. googleapis.com

Drying: The drying process for iron(II) sulfate heptahydrate must be carefully controlled to prevent the loss of crystalline water, which can alter the compound's properties. oup.comgoogle.com The heptahydrate form is sensitive to temperature; for instance, it begins to convert to the tetrahydrate form at 56.6°C and becomes a monohydrate at 64.6°C. google.com

Common industrial drying methods include:

Convective Drying: This method, often carried out in drum dryers or fluidized bed dryers, uses a stream of heated air to remove moisture. researchgate.net

Filtration Drying: This technique intensifies the dehydration process by ensuring intense contact between a mobile thermal agent and the product. researchgate.net Research has shown that a heat agent temperature of 335 K (61.85 °C), which is below the melting point of the sample, is effective. researchgate.net

Combined Methods: To reduce drying time, combined methods like convective-radiation and convective-microwave drying are also used, though they may lead to higher energy consumption. researchgate.net

A challenge during drying is that heating can cause the heptahydrate to release its water of crystallization and dissolve, forming a slurry that can stick to equipment walls. google.com To mitigate this, a process can be employed where the wet heptahydrate is mixed with already dried material before entering the primary drying unit. This pre-mixing helps to prevent stickiness in the initial stages of drying. google.com The material may then pass through a second drying device for complete moisture removal. google.com Vacuum drying at controlled temperatures, such as 40°C, is also utilized to obtain the final product. chemicalbook.com

Interactive Data Table: Drying Methods for Iron(II) Sulfate Heptahydrate

| Drying Method | Key Parameters/Description | Advantages | Disadvantages |

| Convective Drying | Utilizes drum or fluidized bed dryers with heated air. researchgate.net | Established and widely used. | Can lead to high energy consumption. researchgate.net |

| Filtration Drying | Employs a mobile thermal agent in direct contact with the material; optimal temperature around 335 K. researchgate.net | Intensified heat and mass transfer, efficient dehydration. researchgate.net | Requires precise control of temperature and agent speed. researchgate.net |

| Vacuum Drying | Drying under reduced pressure at a controlled temperature (e.g., 40°C). chemicalbook.com | Prevents thermal decomposition of the heptahydrate. | Can be a slower process. |

| Combined Methods | Involves combinations like convective-radiation or convective-microwave. researchgate.net | Reduces overall drying time. | Can have excessive energy consumption. researchgate.net |

Purification Techniques for High-Purity Synthesis

Achieving high purity in iron(II) sulfate heptahydrate is essential for its use in applications like battery materials and the synthesis of high-performance iron oxide pigments. googleapis.comgoogle.com Purification processes focus on removing impurities, particularly Fe(III) ions and other metal ions.

Recrystallization: A common method for purification is recrystallization. This involves dissolving the impure iron(II) sulfate in hot, slightly acidified water to create a saturated solution. stackexchange.com The acidification helps to prevent the oxidation of Fe(II) to Fe(3+). The solution is then filtered while hot to remove insoluble impurities. stackexchange.com Slow cooling of the filtrate allows for the formation of large, high-purity green crystals of iron(II) sulfate heptahydrate. stackexchange.com The mother liquor can be reused for subsequent batches to minimize product loss. stackexchange.com

Chemical Precipitation: Another effective technique involves chemical precipitation to remove impurities.

Using Ferrous Carbonate: In one method, crude iron(II) sulfate is dissolved in its mother liquor and heated. Ferrous carbonate is then added to the hot solution, which adjusts the pH to a range of 3.5-4.5. chemicalbook.com This causes impurities to hydrolyze and precipitate, while carbon dioxide is released. chemicalbook.com The precipitate is then removed by centrifugation, and the purified ferrous sulfate solution is cooled to 5-20°C to induce crystallization. chemicalbook.comgoogle.com

Using Composite Precipitants: For raw materials like titanium dioxide slag, a one-step precipitation method using a composite precipitant of ammonium (B1175870) bicarbonate fluoride (B91410) and reduced iron powder has been shown to effectively remove impurities like magnesium and titanium ions, achieving a purity of 99.97% for the resulting iron(II) sulfate. electrochemsci.org

Reduction of Fe(III) Impurities: To remove ferric (Fe(III)) impurities, metallic iron in the form of iron wire or steel wool can be added to a hot, saturated solution of iron(II) sulfate. stackexchange.com The metallic iron acts as a reducing agent, converting the Fe(III) ions back to Fe(II) ions. stackexchange.com

Interactive Data Table: Purification Techniques

| Technique | Reagents/Method | Target Impurities | Key Process Steps |

| Recrystallization | Hot, acidified water | General impurities, Fe(III) | Dissolve in hot acidified water, filter hot, slow cooling for crystallization. stackexchange.com |

| Chemical Precipitation | Ferrous carbonate | Hydrolyzable metal ions | Add ferrous carbonate to hot solution (pH 3.5-4.5), centrifuge, cool filtrate. chemicalbook.com |

| Chemical Precipitation | Composite precipitant (Ammonium bicarbonate fluoride, Iron powder) | Mg, Ti ions | One-step precipitation at 60°C. electrochemsci.org |

| Reduction | Metallic iron (wire, steel wool) | Fe(III) ions | Add iron to hot saturated solution to reduce Fe(III) to Fe(II). stackexchange.com |

Bio/Hydrometallurgical Routes for Iron(II) Sulfate Heptahydrate Production

Bio/hydrometallurgical processes offer an alternative pathway for producing iron(II) sulfate, often utilizing industrial wastes or low-grade ores as raw materials, which aligns with circular economy principles. researchgate.netmdpi.com These routes leverage the metabolic activities of microorganisms, particularly iron- and sulfur-oxidizing bacteria. nih.gov

Bioleaching of Pyrite-Containing Wastes: One prominent biohydrometallurgical route involves the bioleaching of pyrite (B73398) (FeS₂) found in materials like coal tailings. researchgate.net

Oxidation: Acidophilic bacteria, such as Acidithiobacillus ferrooxidans, are used to oxidize the pyrite in an aqueous medium. researchgate.netdigimat.in This process, which can be carried out in packed bed leaching columns, generates a solution rich in ferric ions (Fe³⁺) and sulfate. researchgate.netmdpi.com

Reduction: The resulting iron-rich liquor, which contains ferric ions, must be treated to convert Fe³⁺ to ferrous ions (Fe²⁺). This can be achieved using methods like ultraviolet (UV) irradiation. researchgate.net

Crystallization: Finally, the solution containing ferrous ions is concentrated through evaporation, allowing for the crystallization of high-purity iron(II) sulfate heptahydrate. researchgate.net

Hydrometallurgical Processing of Industrial Slags and Wastes: Hydrometallurgical routes can be applied to various iron-rich industrial by-products.

From Fayalite Slag: A process has been developed to produce ferrous sulfate solutions from fayalite slag. It involves three main stages: (1) leaching the slag with sulfuric acid to obtain a ferrous sulfate solution, (2) precipitating silica (B1680970) and other impurities, and (3) bio-oxidation of the cleaned ferrous sulfate solution using microorganisms like Acidithiobacillus ferrooxidans or Leptospirillum ferrooxidans to produce a ferric sulfate solution, which can subsequently be reduced if ferrous sulfate is the desired end-product. google.com

From Mill Scale: Mill scale, a by-product of the steel hot rolling process, can be leached with sulfuric acid in percolation columns. scispace.com The resulting leachate, rich in Fe²⁺, is then concentrated by evaporation and cooled to promote the crystallization of iron(II) sulfate heptahydrate. scispace.com

From Spent Lithium-Ion Batteries: In a novel approach, iron scrap can be used as an energy source and reducing agent in the bioleaching of waste lithium-ion batteries by moderate thermophilic microorganisms. researchgate.net The iron scrap is leached to produce Fe²⁺, which then acts as a reducing agent in the process. researchgate.net

These bio/hydrometallurgical routes demonstrate the potential for valorizing industrial ferrous waste by-products, converting them into value-added chemical products like iron(II) sulfate heptahydrate. researchgate.net

Thermal Decomposition and Dehydration Mechanisms of Iron Ii Sulfate Heptahydrate

Stepwise Dehydration Processes and Intermediate Hydrate Formation

The initial step in the thermal decomposition of iron(II) sulfate (B86663) heptahydrate involves the loss of three water molecules to form iron(II) sulfate tetrahydrate. semanticscholar.orgeu-jr.eu This process begins at relatively low temperatures, with studies showing the transformation starting from room temperature and occurring at temperatures around 60–70°C. semanticscholar.orgmdpi.com Other research indicates that heating at approximately 40°C is sufficient to initiate the formation of the tetrahydrate. nih.gov Dehydration at 62°C has been specifically used to produce iron(II) sulfate tetrahydrate (FeSO₄·4H₂O). eu-jr.eucyberleninka.ru This first dehydration step, from the heptahydrate to the tetrahydrate, can be observed at temperatures below 100°C. researchgate.net

Following the formation of the tetrahydrate, further heating leads to the loss of three more water molecules, resulting in the formation of iron(II) sulfate monohydrate. eu-jr.eucyberleninka.ruresearchgate.net This second dehydration stage occurs at a higher temperature range than the first. Studies have shown that iron(II) sulfate monohydrate is formed at temperatures close to 150°C. semanticscholar.orgmdpi.comresearchgate.net A crystalline monohydrate can be prepared by heating the tetrahydrate on a boiling water bath. nih.gov The transition from tetrahydrate to monohydrate generally occurs in the temperature range of 85°C to 149°C. researchgate.net

The final stage of dehydration is the removal of the last water molecule from the monohydrate to yield anhydrous iron(II) sulfate. semanticscholar.orgeu-jr.eucyberleninka.ru This step requires even higher temperatures. The formation of anhydrous FeSO₄ is observed when the material is heated above 225°C in a nitrogen atmosphere. semanticscholar.orgmdpi.comresearchgate.net The transition from the monohydrate to the anhydrous form has been noted to occur in the temperature range of 247°C to 342°C. researchgate.net

| Dehydration Step | Starting Compound | Product Compound | Water Molecules Lost | Approximate Temperature Range (°C) | References |

|---|---|---|---|---|---|

| 1 | FeSO₄·7H₂O | FeSO₄·4H₂O | 3 | 40 - 100 | semanticscholar.orgmdpi.comeu-jr.eunih.govresearchgate.net |

| 2 | FeSO₄·4H₂O | FeSO₄·H₂O | 3 | 85 - 150 | semanticscholar.orgmdpi.comresearchgate.netresearchgate.net |

| 3 | FeSO₄·H₂O | FeSO₄ | 1 | > 225 | semanticscholar.orgmdpi.comresearchgate.netresearchgate.net |

Kinetic Studies of Dehydration and Thermal Transitions

Kinetic studies of the dehydration of iron(II) sulfate heptahydrate reveal that the process is significantly influenced by experimental conditions. The rates of the dehydration steps and the temperatures at which they occur are not fixed but vary with factors such as the heating rate and the physical properties of the sample, like particle size.

The heating rate is a critical parameter in the thermal analysis of iron(II) sulfate heptahydrate. researchgate.net The final temperature of the complete decomposition of iron sulfates is dependent on the furnace heating rate. semanticscholar.orgmdpi.com It has been noted that with a fast heating rate of 10°C/min, it can be difficult to clearly distinguish the individual dehydration steps. researchgate.net Accurate thermal data from thermogravimetric (TGA) and differential scanning calorimetry (DSC) experiments depend on the proper selection of the heating rate and particle size. researchgate.net The mechanism of decomposition is the same for both freeze-dried and conventional materials, suggesting that the initial preparation method may be less critical than the atmospheric conditions during decomposition. researchgate.netsemanticscholar.orgresearchgate.net

The activation energy, which represents the minimum energy required to initiate a chemical reaction, is a key parameter in kinetic studies. For the decomposition of iron sulfate, the apparent activation energy has been determined to be around 250 kJ/mol. semanticscholar.orgresearchgate.net This high value indicates that the decomposition process is significantly affected by temperature. semanticscholar.orgresearchgate.net The oxidation process of iron(II) sulfate is also temperature-dependent, with a rise in temperature increasing the rate of this redox change. nih.gov

| Process | Parameter | Value | References |

|---|---|---|---|

| Decomposition of Iron Sulfate | Apparent Activation Energy | ~250 kJ/mol | semanticscholar.orgresearchgate.net |

Modeling of Decomposition Kinetics (e.g., Zsako's Method, Autocatalytic Models)

The kinetic analysis of the thermal decomposition of iron(II) sulfate heptahydrate is crucial for understanding the reaction mechanisms and predicting the material's behavior under thermal stress. Various models have been employed to describe the kinetics of its multi-step decomposition process.

Zsako's statistical method has been utilized to analyze the distinct stages of decomposition. This method is applied to thermogravimetric data to determine kinetic parameters for steps such as the initial loss of six water molecules, the subsequent loss of the final water molecule from the monohydrate, and the ultimate decomposition of the intermediate oxysulfate to iron(III) oxide and sulfur trioxide researchgate.net.

Furthermore, the decomposition of ferrous sulfate can be described using autocatalytic models. The reaction mechanism is considered autocatalytic, where the products, specifically iron oxide substances, act as catalysts in the decomposition process researchgate.net. This corresponds to models like the expanded Prout-Tompson (Bna) model researchgate.net. The rate of decomposition in such reactions is initially slow, accelerates as the catalytic products are formed, and then slows down as the reactant is consumed researchgate.net. For instance, during a significant portion of the decomposition, the rate can follow the relationship dα/dt = kα(1 - α), where α represents the fraction decomposed researchgate.net.

Kinetic modeling using differential equations formulated for each decomposition step, with parameters estimated through optimization algorithms like particle swarm optimization (PSO), has also been successfully applied. This approach can effectively simulate simultaneous reactions occurring during the dehydration and desulfation stages bohrium.com.

Table 1: Activation Energies for Decomposition Steps of Iron(II) Sulfate Heptahydrate

| Decomposition Step | Activation Energy (Ea) | Apparent Reaction Order (n) |

|---|---|---|

| FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂O | 53.3 kJ·mol⁻¹ | 1.65 |

| FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O | 88.8 kJ·mol⁻¹ | 1.12 |

| FeSO₄·H₂O → FeSO₄ + H₂O | 124 kJ·mol⁻¹ | 2.0 |

| FeSO₄ → ½Fe₂O₃ + SO₂ + ½O₂ | 184 kJ·mol⁻¹ | 1 |

| Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ | 264 kJ·mol⁻¹ | 1 |

Data sourced from kinetic modeling studies bohrium.com.

Influence of Atmospheric Conditions on Thermal Behavior (e.g., Nitrogen, Oxidizing Atmospheres)

The atmosphere in which the thermal decomposition of iron(II) sulfate heptahydrate occurs significantly influences the reaction pathways and intermediate products. Studies conducted under different atmospheric conditions, such as inert (nitrogen) and oxidizing (oxygen or air), reveal distinct mechanisms semanticscholar.orgresearchgate.net.

In an inert atmosphere , such as nitrogen, the dehydration of iron(II) sulfate heptahydrate proceeds through several steps, starting at room temperature to form iron(II) sulfate tetrahydrate (FeSO₄·4H₂O), followed by the formation of iron(II) sulfate monohydrate (FeSO₄·H₂O) at around 150°C, and finally anhydrous iron(II) sulfate (FeSO₄) above 225°C mdpi.comresearchgate.net. The conversion of iron(II) to iron(III) occurs concurrently with the initial stage of sulfate decomposition semanticscholar.orgresearchgate.net.

The decomposition of the resulting iron sulfates to ferric oxide starts at temperatures above 500°C, with the final temperature for complete decomposition being dependent on the heating rate mdpi.com.

Final Decomposition Products and Pathways

The thermal decomposition of iron(II) sulfate heptahydrate, after the initial dehydration stages, proceeds through the breakdown of the anhydrous salt into several key products. This process involves the formation of intermediates and the evolution of gaseous species.

Formation of Iron(III) Oxysulfate (Fe₂O(SO₄)₂)

During the thermal decomposition of iron(II) sulfate in an oxidizing atmosphere, an important intermediate compound, iron(III) oxysulfate (Fe₂O(SO₄)₂), is formed researchgate.netsemanticscholar.org. This compound is a secondary product resulting from the decomposition of FeSO₄·H₂O semanticscholar.org. Research confirms that iron(III) oxysulfate is the final intermediate that breaks down to yield iron(III) oxide and sulfur trioxide researchgate.netresearchgate.net. The decomposition of this oxysulfate to iron(III) oxide has been reported to occur in the temperature range of 680-800°C researchgate.net. Some studies suggest this decomposition happens in a single step, while others propose a two-step process researchgate.net.

Transformation to Iron(III) Oxide (Fe₂O₃)

The ultimate solid product of the thermal decomposition of iron(II) sulfate heptahydrate is iron(III) oxide (Fe₂O₃), a reddish-brown solid quora.comchemicalforums.comwikipedia.org. This transformation is the final step in the decomposition sequence, following the breakdown of intermediate sulfates and oxysulfates researchgate.netsemanticscholar.orgresearchgate.net. The formation of hematite (B75146) (α-Fe₂O₃) occurs at calcination temperatures around 650°C in an oxidizing atmosphere researchgate.net. The temperature of this final transformation can vary, with studies reporting the completion of the conversion to iron oxide at temperatures ranging from 600°C to over 700°C, depending on factors like heating rate and atmosphere researchgate.net.

Evolution of Sulfur Oxides

The sulfur trioxide produced can also undergo partial dissociation into sulfur dioxide and oxygen, particularly at higher temperatures researchgate.net. The detection of sulfur dioxide is confirmed by its ability to decolorize acidified potassium manganate(VII), while sulfur trioxide's presence is indicated by the formation of a precipitate with acidified barium chloride solution after dissolution in water chemicalforums.com.

Solid-State Reactions During Thermal Treatment

The thermal treatment of iron(II) sulfate heptahydrate involves a series of complex solid-state reactions. These reactions begin with multi-step dehydration, transforming the heptahydrate into lower hydrates (tetrahydrate and monohydrate) and eventually the anhydrous form mdpi.comresearchgate.net.

A key solid-state reaction, particularly in an oxidizing atmosphere, is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺) semanticscholar.orgresearchgate.netchemicalforums.com. This redox reaction is fundamental to the formation of the final iron(III) oxide product. In an inert atmosphere, this oxidation occurs simultaneously with the initial sulfate decomposition, whereas in an oxidizing atmosphere, it precedes the breakdown of the sulfate group semanticscholar.orgresearchgate.net.

The decomposition process involves the formation of various intermediate solid phases. Depending on the conditions, compounds such as FeOHSO₄ and Fe₂(SO₄)₃ can be formed before the final transformation to Fe₂O₃ researchgate.net. For instance, one proposed pathway involves the conversion of FeSO₄·H₂O to FeOHSO₄, which then transforms to Fe₂(SO₄)₃ before finally decomposing to Fe₂O₃ researchgate.netresearchgate.net. Another significant solid-state reaction is the decomposition of the intermediate iron(III) oxysulfate (Fe₂O(SO₄)₂) into iron(III) oxide researchgate.net. The specific sequence and stability of these solid intermediates are highly dependent on temperature and the surrounding atmosphere researchgate.netsaimm.co.za.

Table 2: Summary of Decomposition Products and Temperatures

| Temperature Range | Atmosphere | Solid Products | Gaseous Products |

|---|---|---|---|

| Room Temp - 150°C | Nitrogen | FeSO₄·4H₂O, FeSO₄·H₂O | H₂O |

| > 225°C | Nitrogen | FeSO₄ | H₂O |

| ~ 300°C | Oxidizing (Air/O₂) | Fe(III)SO₄·OH | H₂O |

| 500 - 560°C | Nitrogen/Air | Fe₂O(SO₄)₂ | - |

| > 600°C | Nitrogen/Air | Fe₂O₃ | SO₂, SO₃ |

Data compiled from various thermal analysis studies semanticscholar.orgmdpi.comresearchgate.netresearchgate.net.

Crystallographic and Structural Investigations of Iron Ii Sulfate Heptahydrate and Its Derivatives

Crystal Structure Determination (e.g., Monoclinic Melanterite Phase)

Iron(II) sulfate (B86663) heptahydrate, commonly found in nature as the mineral melanterite, crystallizes in the monoclinic system. eu-jr.euresearchgate.net Its structure has been precisely determined using techniques such as X-ray and neutron diffraction. unich.it The crystal structure belongs to the space group P2₁/c. eu-jr.euresearchgate.net

The fundamental building blocks of the melanterite structure consist of two primary components: [Fe(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra. nih.gov In this arrangement, six of the seven water molecules are directly coordinated to the iron(II) ion, forming a distorted octahedron. The seventh water molecule is not bonded to the iron ion but is held within the crystal lattice, occupying an interstitial position. nih.gov This interstitial water molecule plays a crucial role in stabilizing the structure through a network of hydrogen bonds that link the iron-water octahedra and the sulfate tetrahedra. nih.gov

The arrangement of these components forms undulating layers of alternating [Fe(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra. nih.gov This layered structure is a key characteristic of the monoclinic melanterite phase.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.077 Å |

| b | 6.509 Å |

| c | 11.054 Å |

| β | 105.6° |

| Z (Formula units per unit cell) | 4 |

Structural Changes During Dehydration and Hydration

Iron(II) sulfate heptahydrate is sensitive to changes in temperature and relative humidity, undergoing a series of dehydration steps that result in significant structural transformations. unich.it These changes involve the loss of water molecules and a rearrangement of the crystalline lattice.

The dehydration process typically proceeds in a stepwise manner: FeSO₄·7H₂O (Melanterite) → FeSO₄·4H₂O (Rozenite) → FeSO₄·H₂O (Szomolnokite) → FeSO₄ (Anhydrous) nih.govresearchgate.net

The initial transition from melanterite to rozenite occurs under relatively mild conditions, such as heating to 40-50°C or exposure to a relative humidity below 65%. unich.itnih.gov This step involves the loss of three water molecules: the single interstitial water molecule and two of the water molecules coordinated to the iron ion. nih.gov The loss of these water molecules causes a significant structural rearrangement. While both melanterite and rozenite are composed of sulfate tetrahedra and iron octahedra, the linkage between these polyhedra changes. nih.gov In rozenite, the iron ions are coordinated to four water molecules and two oxygen atoms from adjacent sulfate groups, creating a more interconnected and compact structure. nih.gov

Further heating leads to the formation of szomolnokite (FeSO₄·H₂O). For instance, at temperatures between 50°C and 100°C, rozenite transforms into szomolnokite. unich.it This phase is characterized by each iron ion being coordinated to one water molecule and oxygen atoms from the sulfate groups. The final stage of dehydration, the complete removal of the last water molecule to form anhydrous iron(II) sulfate, occurs at higher temperatures. researchgate.net

The rehydration process is also a critical aspect of the structural dynamics. Crystalline monohydrate can rehydrate back to the heptahydrate form when the relative humidity is greater than 65%. unich.it These transformations highlight the dynamic relationship between the crystal structure and its water content, which is governed by the surrounding environmental conditions.

Spectroscopic Characterization of Crystalline Phases

Vibrational spectroscopy, particularly Raman and Fourier-transform infrared (FTIR) spectroscopy, provides a powerful means to distinguish between the different hydrated forms of iron(II) sulfate. These techniques probe the vibrational modes of the sulfate ions and water molecules, which are sensitive to changes in the crystal structure and bonding environment.

The primary spectral features used for differentiation are the vibrational modes of the sulfate anion (SO₄²⁻) and the water molecules (H₂O). The sulfate ion has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend).

Raman Spectroscopy: Raman spectra offer a clear distinction between melanterite, rozenite, and szomolnokite. The most intense and diagnostic peak is the ν₁ symmetric stretching mode of the sulfate group. uaic.ro A key trend observed is that the wavenumber of this ν₁ peak increases as the degree of hydration decreases. researchgate.netuaic.ro

In melanterite (FeSO₄·7H₂O), the ν₁ peak appears around 992 cm⁻¹. uaic.ro

In rozenite (FeSO₄·4H₂O), this peak shifts to a higher wavenumber.

In szomolnokite (FeSO₄·H₂O), the ν₁ peak is found at an even higher wavenumber, around 1022.4 cm⁻¹. researchgate.net

The other sulfate modes (ν₂, ν₃, and ν₄) and the water vibrational bands in the 3200-3500 cm⁻¹ region also show distinct patterns for each hydrate, reflecting differences in symmetry, hydrogen bonding, and the number of structurally non-equivalent water molecules. usra.edu

Infrared (FTIR) Spectroscopy: FTIR spectroscopy complements Raman data and is particularly sensitive to the vibrational modes of water. The spectra of the different hydrates show characteristic bands for the H₂O stretching and bending vibrations. researchgate.net

A broad absorption band between 3200 and 3500 cm⁻¹ corresponds to the O-H stretching vibrations of the water molecules. researchgate.net

A band around 1640 cm⁻¹ is attributed to the H-O-H bending mode of water. researchgate.net

The positions and shapes of these bands differ between the heptahydrate, tetrahydrate, and monohydrate phases due to the varying strengths of hydrogen bonding and the different coordination environments of the water molecules in each crystal structure. mdpi.com The sulfate vibrational modes are also observable in the mid-infrared (MIR) region, typically between 400 and 1350 cm⁻¹. mdpi.com

| Vibrational Mode | Melanterite (FeSO₄·7H₂O) | Szomolnokite (FeSO₄·H₂O) |

|---|---|---|

| ν₁ (SO₄²⁻) | ~992 | ~1022 |

| ν₂ (SO₄²⁻) | ~457, ~480 | - |

| ν₃ (SO₄²⁻) | ~1074, ~1146 | - |

| ν₄ (SO₄²⁻) | ~611 | - |

| H₂O Stretching | ~3385 | - |

Catalytic Applications and Advanced Oxidation Processes with Iron Ii Sulfate Heptahydrate

Fenton and Fenton-like Reactions in Contaminant Degradation

The Fenton reaction, which involves hydrogen peroxide and an iron catalyst, is a cornerstone of AOPs for water and wastewater treatment. wikipedia.org Iron(II) sulfate (B86663) is a commonly used catalyst in this process. wikipedia.org

The generation of hydroxyl radicals (•OH), a powerful and non-selective oxidizing agent, is the hallmark of the Fenton process. wikipedia.orgyoutube.com The classical mechanism, first described by Haber and Weiss, involves the oxidation of iron(II) to iron(III) by hydrogen peroxide, which results in the formation of a hydroxyl radical and a hydroxide (B78521) ion. wikipedia.orgwikipedia.org

The core reaction is as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ scribd.com

While the classical Fenton reaction is widely accepted, the exact mechanism, particularly the nature of the primary oxidizing species, can be influenced by the reaction conditions. Some studies suggest the formation of high-valent oxoiron(IV) species as the major reactive oxygen species (ROS) under certain conditions, with the hydroxyl radical being more dominant in acidic environments. acs.org The presence of certain buffer solutions, like phosphate (B84403) buffers, can also shift the resulting ROS towards the hydroxyl radical, even at neutral pH. acs.org

The Haber-Weiss reaction further elaborates on the generation of hydroxyl radicals from hydrogen peroxide and superoxide (B77818) (•O₂⁻), a process also catalyzed by iron ions. wikipedia.orgnih.gov This cycle involves the reduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺) by superoxide, which then allows the Fenton reaction to continue. wikipedia.org

Key Reactions in Hydroxyl Radical Generation:

| Reaction Name | Equation | Role |

| Fenton Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Initiation of the radical chain, primary generation of •OH. |

| Haber-Weiss Cycle (Step 1) | Fe³⁺ + •O₂⁻ → Fe²⁺ + O₂ | Regeneration of the Fe²⁺ catalyst. |

| Haber-Weiss Cycle (Step 2) | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Further generation of •OH. |

| Net Haber-Weiss Reaction | •O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂ | Overall transformation of superoxide and hydrogen peroxide into hydroxyl radicals. |

The efficiency of the Fenton process is heavily dependent on the continuous cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states of iron. The initial reaction involves the oxidation of Fe²⁺ to Fe³⁺ with the generation of hydroxyl radicals. wikipedia.org For the catalytic cycle to continue, Fe³⁺ must be reduced back to Fe²⁺.

This reduction can be achieved by another molecule of hydrogen peroxide, which forms a hydroperoxyl radical (HO₂•) and a proton. wikipedia.org

The regeneration reaction is as follows:

Fe³⁺ + H₂O₂ → Fe²⁺ + HO₂• + H⁺

The continuous and efficient cycling between Fe²⁺ and Fe³⁺ is therefore paramount for sustaining the generation of hydroxyl radicals and achieving effective degradation of pollutants in Fenton-based AOPs.

The effectiveness of the Fenton process for contaminant degradation is highly sensitive to several key operational parameters. Optimizing these parameters is crucial for maximizing the efficiency of pollutant removal while minimizing operational costs.

Reagent Dosages: The concentrations of both iron(II) sulfate and hydrogen peroxide significantly impact the rate of hydroxyl radical generation. An increase in the initial concentration of iron can lead to a higher concentration of hydroxyl radicals. researchgate.net However, an excessive amount of catalyst can be counterproductive, as Fe²⁺ can also scavenge hydroxyl radicals. Similarly, the concentration of hydrogen peroxide must be carefully controlled. While a higher concentration can lead to more hydroxyl radicals, an excess of H₂O₂ can also act as a scavenger for •OH. The ratio of H₂O₂ to the iron catalyst is therefore a critical parameter to optimize.

Reaction Time: The degradation of organic pollutants in the Fenton process is a rapid and exothermic reaction. wikipedia.org The optimal reaction time depends on the specific contaminant, its initial concentration, and the other reaction conditions. Monitoring the degradation of the target pollutant over time is necessary to determine the point at which the reaction is complete or has reached a point of diminishing returns.

The interplay of these parameters necessitates careful optimization for each specific application to achieve efficient and cost-effective contaminant removal.

The Fenton process, utilizing iron(II) sulfate heptahydrate as a catalyst, has proven to be a highly effective method for the degradation of a wide array of persistent and toxic organic pollutants. The non-selective nature of the hydroxyl radical allows it to oxidize numerous organic compounds that are resistant to conventional biological treatment methods. wikipedia.org

Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are a group of organic compounds that are known for their carcinogenic and mutagenic properties. The Fenton process has been successfully applied to the degradation of PAHs in contaminated soils and water. The hydroxyl radicals generated attack the aromatic rings of the PAHs, leading to their breakdown into less complex and less toxic intermediates, and ultimately to mineralization into carbon dioxide and water.

Degradation of Dyes: The textile industry is a major source of water pollution due to the discharge of colored effluents containing synthetic dyes. These dyes are often complex organic molecules that are difficult to degrade. The Fenton process is particularly effective in decolorizing and degrading these dyes. youtube.com The hydroxyl radicals readily attack the chromophoric groups in the dye molecules, leading to a rapid loss of color and the breakdown of the dye structure. scribd.com

The versatility of the Fenton process makes it applicable to a broad range of other organic pollutants, including:

Trichloroethylene wikipedia.org

Tetrachloroethylene wikipedia.org

Phenols

Pesticides

Herbicides

The ability of the Fenton reaction to mineralize these refractory organic compounds highlights its importance as a powerful tool for environmental remediation. scribd.com

The efficiency of the Fenton process can be significantly influenced by the presence of other substances in the reaction matrix. These co-existing substances can either enhance or inhibit the degradation of the target pollutants.

Humic Acid: Humic substances, which are naturally present in soil and water, can have a complex effect on the Fenton process. On one hand, humic acid can chelate with iron ions, potentially keeping them in solution at a higher pH and thus extending the operational range of the Fenton reaction. On the other hand, humic acid can also act as a scavenger of hydroxyl radicals, competing with the target pollutants for the oxidizing species and thereby reducing the degradation efficiency.

Titanium Dioxide (TiO₂): The combination of the Fenton process with a photocatalyst like titanium dioxide (TiO₂) can lead to a synergistic effect, creating a photo-Fenton-like system. Under UV irradiation, TiO₂ can generate electron-hole pairs, which can further contribute to the production of reactive oxygen species. More importantly, the photo-Fenton process enhances the regeneration of Fe²⁺ from Fe³⁺, which is often the rate-limiting step in the conventional Fenton process. researchgate.net This accelerated redox cycling of iron leads to a higher and more sustained production of hydroxyl radicals, resulting in an enhanced degradation rate of organic pollutants. researchgate.net

The interaction of co-existing substances with the components of the Fenton system underscores the importance of considering the specific composition of the wastewater or contaminated soil when designing a treatment strategy.

Other Catalytic Roles in Chemical Synthesis

Beyond its extensive use in advanced oxidation processes for environmental remediation, iron(II) sulfate heptahydrate also serves as a catalyst in various organic synthesis reactions. The ability of the iron center to exist in multiple oxidation states allows it to facilitate a range of chemical transformations.

One notable application is in the hydroxylation of arenes . The Fenton reagent, prepared from iron(II) sulfate and hydrogen peroxide, can be used to introduce a hydroxyl group onto an aromatic ring through a free radical substitution mechanism. wikipedia.org A classic example of this is the conversion of benzene (B151609) to phenol. wikipedia.org

Iron(II) sulfate can also catalyze coupling reactions of alkanes and the oxidation of various organic compounds . For instance, it has been used in the oxidation of barbituric acid to alloxan. wikipedia.org

While its role in large-scale industrial synthesis may be more specialized compared to its widespread use in water treatment, iron(II) sulfate remains a valuable and cost-effective catalyst for specific transformations in organic chemistry.

Green Catalysis in Organic Reactions

As a readily available, inexpensive, and low-toxicity iron source, iron(II) sulfate heptahydrate aligns with the principles of green chemistry. organic-chemistry.org It has been successfully employed as a catalyst in several important organic transformations, reducing the reliance on more hazardous or precious metal catalysts.

Amide Bond Formation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Iron(II) sulfate heptahydrate has been identified as a catalyst for greener methods of creating these bonds. Specifically, it catalyzes the formation of amides from aldehydes and amines, offering a more sustainable alternative to traditional coupling methods that often require stoichiometric activating agents and generate significant waste. organic-chemistry.orgchemrxiv.org

Synthesis of Homoallylic Amines

Iron(II) sulfate heptahydrate is also an effective catalyst for the multi-component synthesis of protected homoallylic amines. In a notable four-component reaction, a catalytic amount (5 mol%) of FeSO₄·7H₂O facilitates the combination of carbonyl compounds, benzyl (B1604629) chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane. organic-chemistry.org This method provides a straightforward and efficient pathway to valuable homoallylic amine structures, which are important intermediates in the synthesis of natural products and pharmaceuticals. organic-chemistry.org

The table below summarizes the catalytic role of Iron(II) sulfate heptahydrate in this specific four-component reaction.

| Reaction Component | Role |

| Carbonyl Compound (Aldehyde/Ketone) | Electrophile |

| Benzyl Chloroformate | Carbamate protecting group source |

| 1,1,1,3,3,3-Hexamethyldisilazane | In situ imine formation agent |

| Allyltrimethylsilane | Allyl group nucleophile |

| Iron(II) sulfate heptahydrate | Catalyst |

Activation of Persulfates for Oxidation Processes

Advanced Oxidation Processes (AOPs) are powerful methods for degrading persistent organic pollutants in water and soil. These processes rely on the generation of highly reactive radical species. Iron(II) sulfate heptahydrate plays a crucial role as an activator for persulfate (S₂O₈²⁻), a potent and stable oxidant, to generate these radicals. semanticscholar.orgnih.govnih.gov

The activation mechanism involves the reduction of the persulfate anion by the ferrous ion (Fe²⁺) to produce the sulfate radical (SO₄•⁻). semanticscholar.org This radical is a highly effective oxidizing agent capable of breaking down a wide range of contaminants. semanticscholar.orgdntb.gov.ua

The primary reaction is as follows: Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻

Research has shown that the efficiency of this process is influenced by several factors, including the molar ratio of Fe²⁺ to persulfate, the pH of the solution, and the temperature. For instance, in the degradation of iodoform, a Fe²⁺/persulfate mole ratio of 1:5 and an acidic pH of 3.0 were identified as optimal conditions.

The table below outlines the key species involved in the Fe(II)-activated persulfate system.

| Species | Formula | Role in the Process |

| Iron(II) ion | Fe²⁺ | Activator/Catalyst; reduces persulfate |

| Persulfate anion | S₂O₈²⁻ | Oxidant source |

| Sulfate radical | SO₄•⁻ | Primary reactive species for degradation |

| Hydroxyl radical | •OH | Secondary reactive species in some systems |

| Iron(III) ion | Fe³⁺ | Product of Fe²⁺ oxidation |

Environmental Remediation and Sustainable Applications of Iron Ii Sulfate Heptahydrate

Wastewater Treatment Technologies

Iron(II) sulfate (B86663) heptahydrate is extensively used in water and wastewater treatment to remove impurities, nutrients, and hazardous substances. itswatergroup.comepa.gov It functions as a coagulant, precipitant, and reducing agent, making it a valuable tool for addressing a wide range of water quality issues.

The removal of suspended solids from water is a critical step in wastewater treatment. These particles, often colloidal in nature, carry a negative surface charge that causes them to repel each other, preventing their natural settling. mrwa.comsswm.info Iron(II) sulfate heptahydrate acts as a coagulant, destabilizing these suspended particles. itswatergroup.comrqsulfates.com

Coagulation: Neutralization of the negative charges of suspended particles by the positively charged iron ions.

Flocculation: Agglomeration of the destabilized particles into larger flocs through gentle mixing.

Sedimentation/Filtration: Removal of the flocs from the water.

The effectiveness of coagulation and flocculation is influenced by factors such as the pH of the water and the dose of the coagulant.

Excessive levels of phosphorus in water bodies can lead to eutrophication, a process characterized by harmful algal blooms that deplete oxygen and degrade water quality. researchgate.net Iron(II) sulfate heptahydrate is an effective chemical precipitant for the removal of phosphates from wastewater, thereby helping to control eutrophication. venatorcorp.comrqsulfates.comepa.gov

The primary mechanism of phosphate (B84403) removal involves the reaction of ferrous iron with phosphate ions to form insoluble iron phosphate precipitates. rqsulfates.comresearchgate.net In the presence of oxygen, the ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), which then reacts with phosphate (PO₄³⁻) to form ferric phosphate (FePO₄), a solid that can be removed from the water. researchgate.netresearchgate.net The efficiency of this process is dependent on several factors, including the molar ratio of iron to phosphorus and the pH of the water. researchgate.net

Research has shown that increasing the molar ratio of Fe²⁺ to phosphorus enhances the removal efficiency. For instance, laboratory-scale studies have demonstrated that at molar ratios of Fe²⁺:P of 1, 1.5, 2, and 3.4, the phosphorus removal efficiencies were 52%, 60%, 72%, and 85%, respectively. researchgate.net Optimal phosphorus removal is typically achieved under aerobic conditions and at a circum-neutral pH. researchgate.net

| Molar Ratio (Fe²⁺:P) | Phosphorus Removal Efficiency (%) |

| 1 | 52 |

| 1.5 | 60 |

| 2 | 72 |

| 3.4 | 85 |

Data from lab-scale studies on crude sewage under aerobic, neutral pH conditions. researchgate.net

Iron(II) sulfate heptahydrate is also employed in the treatment of various industrial effluents, which often contain high concentrations of organic matter, suspended solids, and other pollutants. level7chemical.comkronosecochem.com Its application as a coagulant is effective in treating wastewater from industries such as dairy processing.

In the treatment of dairy wastewater, which is characterized by high levels of organic matter and suspended solids, iron(II) sulfate has been shown to be an effective coagulant. researchgate.net Studies have demonstrated that the addition of ferrous sulfate can significantly reduce the levels of key pollution indicators. For example, one study found an optimal dose for the treatment of dairy effluent, highlighting its potential as a viable treatment option. researchgate.net The coagulation process with iron(II) sulfate in industrial wastewater generally involves the formation of iron hydroxides which can adsorb and entrap pollutants, facilitating their removal. researchgate.net

Iron(II) sulfate heptahydrate plays a crucial role in the removal of heavy metals from aqueous solutions, primarily through chemical reduction and precipitation. One of the significant applications is in the detoxification of chromate (B82759) (Cr⁶⁺), a highly toxic and mobile form of chromium. rqsulfates.com

The ferrous iron (Fe²⁺) in iron(II) sulfate acts as a reducing agent, converting hexavalent chromium (Cr⁶⁺) to the less toxic and less soluble trivalent chromium (Cr³⁺). rqsulfates.comceresrp.com This reduction is a key step in chromium remediation, as Cr³⁺ readily precipitates out of solution as chromium hydroxide (B78521) [Cr(OH)₃], especially under neutral to alkaline conditions. This process effectively immobilizes the chromium, preventing its migration in the environment. ca.govacs.org

The general reaction for the reduction of Cr(VI) by Fe(II) can be represented as: 3Fe²⁺ + CrO₄²⁻ + 4H₂O → 3Fe(OH)₃ + Cr(OH)₃ + 2H⁺

Soil and Groundwater Contaminant Management

The contamination of soil and groundwater with heavy metals poses a significant threat to environmental and human health. Iron(II) sulfate heptahydrate is utilized in remediation strategies to sequester and stabilize these contaminants, thereby reducing their mobility and bioavailability. ceresrp.com

Iron(II) sulfate is effective in the in-situ remediation of soils and groundwater contaminated with heavy metals like arsenic (As), lead (Pb), and chromium (Cr). ceresrp.comclu-in.org The primary mechanisms involved are precipitation, co-precipitation, and adsorption onto iron hydroxides.

For arsenic contamination, iron(II) sulfate is used to immobilize arsenic through the formation of insoluble iron arsenates and through co-precipitation with iron hydroxides. tandfonline.comresearchgate.net When added to the soil, the ferrous iron oxidizes to ferric iron, which then reacts with arsenic to form stable compounds. tandfonline.com Studies have shown that treatment of arsenic-contaminated sandy soils with a mixture of Portland cement and ferrous sulfate significantly reduces the leachability of arsenic. researchgate.net

In the case of chromium, as discussed in the context of aqueous solutions, iron(II) sulfate reduces toxic Cr(VI) to the less mobile Cr(III), which then precipitates. ca.govacs.org Field studies have demonstrated the effectiveness of this approach. For example, the application of ferrous sulfate to chromium-contaminated soil has been shown to achieve a 99% reduction in leachable Cr(VI). ca.gov The addition of ferric chloride can further enhance this process by lowering the soil pH and providing more iron for the formation of stable chromium-iron minerals. ca.gov

For lead contamination, the addition of sulfate ions from iron(II) sulfate can lead to the precipitation of lead sulfate (PbSO₄), a compound with low solubility, thus reducing the mobility of lead in the soil.

| Contaminant | Remediation Mechanism with Iron(II) Sulfate Heptahydrate |

| Arsenic (As) | Precipitation as iron arsenate, co-precipitation with iron hydroxides. tandfonline.comresearchgate.net |

| Lead (Pb) | Precipitation as lead sulfate (PbSO₄). |

| Chromium (Cr) | Reduction of Cr(VI) to Cr(III) followed by precipitation as chromium hydroxide [Cr(OH)₃]. rqsulfates.comca.govacs.org |

In Situ Chemical Reduction Applications

In situ chemical reduction (ISCR) is an environmental remediation technique that involves the introduction of a reducing agent into the subsurface to transform contaminants into less harmful or immobile forms. Iron(II) sulfate heptahydrate serves as a key reagent in some ISCR applications due to its reducing properties and environmental compatibility. When dissolved in water, the ferrous iron (Fe²⁺) acts as an electron donor, facilitating the reduction of various contaminants.

One of the primary applications of iron(II) sulfate in ISCR is the remediation of groundwater and soil contaminated with hexavalent chromium (Cr(VI)). venatorcorp.com Cr(VI) is a toxic and mobile contaminant that poses significant environmental and health risks. The ferrous iron from iron(II) sulfate reduces Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). The resulting Cr(III) precipitates as chromium hydroxide, effectively immobilizing the contaminant in the subsurface. This process is a cost-effective alternative to other reducing agents like sodium sulfite (B76179) and sodium bisulfite and avoids the production of toxic byproducts. rqsulfates.com

Iron(II) sulfate is also utilized in the remediation of other contaminants, including some chlorinated solvents and radionuclides. The reducing environment created by the presence of ferrous iron can promote the degradation of these organic compounds. Furthermore, in some ISCR approaches, iron(II) sulfate is used to create iron-bearing minerals in situ, which then act as the primary reducing agents for contaminants. For instance, it can contribute to the formation of iron sulfides, which are effective in the abiotic reduction of chlorinated solvents.

The following table summarizes key aspects of in situ chemical reduction applications using iron(II) sulfate.

| Contaminant | Reduction Mechanism | Key Advantages |

| Hexavalent Chromium (Cr(VI)) | Reduction to Trivalent Chromium (Cr(III)) and subsequent precipitation. venatorcorp.com | Cost-effective, avoids toxic byproducts. rqsulfates.com |

| Chlorinated Solvents | Creation of a reducing environment promoting degradation. | Can be combined with other remediation strategies. |

| Radionuclides | Reduction to less mobile forms. | Immobilizes contaminants in the subsurface. |

Resource Recovery and Waste Minimization through Iron(II) Sulfate Heptahydrate Utilization

Iron(II) sulfate heptahydrate, often a byproduct of industrial processes such as titanium dioxide production and steel pickling, presents a valuable resource for various environmental applications, contributing to a circular economy by minimizing waste and recovering valuable materials. venatorcorp.comnih.govresearchgate.net

Production of Magnetite Nanoparticles and Iron Oxides for Remediation

A significant application of iron(II) sulfate heptahydrate is in the synthesis of magnetite (Fe₃O₄) nanoparticles and other iron oxides. nih.gov These materials have a wide range of environmental applications due to their magnetic properties, high surface area, and reactivity. The production of these nanoparticles from a waste-derived precursor like iron(II) sulfate offers a cost-effective and sustainable alternative to using virgin materials.

Several methods are employed for the synthesis of magnetite nanoparticles from iron(II) sulfate, with co-precipitation being one of the most common. This method involves the precipitation of ferrous and ferric ions in a controlled alkaline environment. Iron(II) sulfate can serve as the primary source of ferrous ions. The properties of the resulting nanoparticles, such as size and morphology, can be controlled by adjusting reaction parameters like temperature, pH, and the ratio of ferrous to ferric ions.

These synthesized magnetite nanoparticles and iron oxides are effective in various remediation processes, including:

Adsorption of Heavy Metals: The high surface area of these nanoparticles makes them excellent adsorbents for removing heavy metals like lead, arsenic, and mercury from contaminated water.

Catalysis: Iron oxide nanoparticles can act as catalysts in advanced oxidation processes for the degradation of organic pollutants.

Nutrient Removal: They can be used to remove excess nutrients like phosphate from wastewater, mitigating eutrophication.

The table below outlines different synthesis methods for iron oxides from iron(II) sulfate and their applications.

| Synthesis Method | Resulting Iron Oxide | Key Process Parameters | Environmental Application |

| Co-precipitation | Magnetite (Fe₃O₄) | pH, Temperature, Fe²⁺/Fe³⁺ ratio | Adsorption of heavy metals, Catalysis |

| Hydrothermal Synthesis | Hematite (B75146) (α-Fe₂O₃), Goethite (α-FeOOH) | Temperature, Pressure, Reaction time | Pigment production, Catalysis |

| Sol-gel Synthesis | Amorphous or Crystalline Iron Oxides | Precursor concentration, pH, Calcination temperature | Adsorption, Catalysis |

Generation of Polymeric Iron(III) Sulfate Coagulants

Iron(II) sulfate heptahydrate can be oxidized to produce ferric sulfate, which is then polymerized to form polyferric sulfate (PFS). venatorcorp.com PFS is an effective and widely used coagulant in water and wastewater treatment. venatorcorp.com Coagulation is a crucial step in water purification, where coagulants are added to destabilize colloidal particles, allowing them to aggregate and be removed through sedimentation or filtration.

The process of creating PFS from iron(II) sulfate typically involves the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions using an oxidizing agent. The resulting ferric sulfate solution is then partially hydrolyzed and polymerized under controlled conditions of temperature and pH. The resulting PFS contains various polymeric iron species, which are highly effective in neutralizing the charge of and bridging colloidal particles in water.

Compared to traditional coagulants like ferric chloride and aluminum sulfate, PFS offers several advantages:

Higher Coagulation Efficiency: The polymeric structure of PFS allows for more effective bridging of particles, leading to the formation of larger and more stable flocs.

Wider Operating pH Range: PFS can be effective over a broader pH range, reducing the need for pH adjustment.

Lower Sludge Production: The use of PFS often results in the production of less sludge, which reduces disposal costs.

Better Removal of Certain Contaminants: PFS has shown high efficiency in removing turbidity, color, chemical oxygen demand (COD), and phosphorus.

Synthesis of Ferrates for Water Treatment

Iron(II) sulfate can also serve as a precursor for the synthesis of ferrates (Fe(VI)O₄²⁻), which are powerful oxidizing agents with significant potential in water and wastewater treatment. nih.gov Ferrates are considered a "green" oxidant because their reduction product is non-toxic ferric iron (Fe³⁺), which can also act as a coagulant. acs.orgamericanlaboratory.comnih.gov

The synthesis of ferrates from iron(II) sulfate involves the oxidation of the iron to the +6 oxidation state. This can be achieved through several methods, including wet chemical oxidation, electrochemical synthesis, and thermal methods. acs.org In the wet chemical method, an iron(II) or iron(III) salt is oxidized in a highly alkaline solution using a strong oxidizing agent like hypochlorite. acs.org

Ferrates are multifunctional water treatment chemicals capable of:

Oxidation: They can effectively degrade a wide range of organic and inorganic contaminants, including phenols, pesticides, and pharmaceuticals.

Disinfection: Ferrates are potent disinfectants that can inactivate bacteria, viruses, and protozoa.

Coagulation: The in-situ formation of ferric hydroxide from the reduction of ferrate aids in the removal of suspended solids and other contaminants through coagulation. acs.orgnih.gov

The table below summarizes the synthesis approaches for ferrates and their multifunctionality in water treatment.

| Synthesis Method | Key Features | Functions in Water Treatment |

| Wet Chemical Oxidation | Oxidation of iron salts in a highly alkaline solution. acs.org | Oxidation of contaminants, Disinfection, Coagulation. americanlaboratory.com |

| Electrochemical Synthesis | Electrolytic oxidation of an iron anode. acs.org | Offers on-site generation capabilities. americanlaboratory.com |

| Thermal Synthesis | High-temperature oxidation of iron compounds. acs.org | Less common for water treatment applications. |

Advanced Materials Precursor Chemistry and Applications of Iron Ii Sulfate Heptahydrate

Synthesis of Iron Oxide Nanomaterials (e.g., Maghemite, Fe₂O₃, Fe₃O₄)

Iron(II) sulfate (B86663) heptahydrate is a fundamental precursor in the synthesis of various iron oxide nanomaterials, including maghemite (γ-Fe₂O₃), hematite (B75146) (α-Fe₂O₃), and magnetite (Fe₃O₄). The synthesis method significantly influences the final product's morphology, size, and magnetic properties.

Co-precipitation is a widely employed technique for synthesizing iron oxide nanoparticles from iron(II) sulfate heptahydrate. This method involves the precipitation of iron hydroxides from an aqueous solution, followed by transformation to the desired iron oxide phase. For instance, magnetite nanoparticles can be synthesized by co-precipitating Fe²⁺ and Fe³⁺ ions in a basic solution. In one method, iron(II) sulfate heptahydrate and iron(III) chloride hexahydrate are dissolved in deionized water, and the subsequent addition of ammonium (B1175870) hydroxide (B78521) induces the formation of Fe₃O₄ nanoparticles. acs.orgacs.org The particle size and shape of the resulting nanoparticles are influenced by factors such as the ratio of Fe²⁺ to Fe³⁺, pH, and the ionic strength of the solution. nih.gov

Hydrothermal and Solvothermal Methods offer another route to produce iron oxide nanoparticles with controlled shapes and sizes. In a modified solvothermal method, ferrous sulfate heptahydrate can be used as the iron source, ethylene (B1197577) glycol as the solvent, and potassium hydroxide as a capping agent to produce cubic and octahedral Fe₃O₄ nanoparticles. rsc.org The concentration of the capping agent can influence the final shape of the nanoparticles. rsc.org

Sol-gel synthesis is also utilized, where a colloidal suspension (sol) is converted into a gel, which is then dried and heat-treated to obtain the final crystalline iron oxide. This method allows for good control over the particle size and composition. nih.govarxiv.org For example, α-Fe₂O₃ nanoparticles with sizes ranging from 22 to 56 nm have been synthesized using a modified sol-gel method. arxiv.org

The resulting iron oxide nanoparticles exhibit unique properties depending on their size and phase. For instance, nanoparticles below a critical size (around 10-20 nm for iron oxides) can exhibit superparamagnetism, a property valuable in applications like magnetic resonance imaging and drug delivery. nih.govmdpi.com

| Iron Oxide | Synthesis Method | Precursors | Key Findings/Characteristics | Reference |

|---|---|---|---|---|

| Magnetite (Fe₃O₄) | Co-precipitation | Iron(II) sulfate heptahydrate, Iron(III) chloride hexahydrate | Formation of cubic spinel structure nanoparticles. | acs.orgacs.org |

| Magnetite (Fe₃O₄) | Solvothermal | Ferrous sulfate heptahydrate | Shape controlled to cubes and octahedra by varying capping agent concentration. Superparamagnetic behavior observed. | rsc.org |

| Hematite (α-Fe₂O₃) | Sol-gel | Iron nitrate | Particle size (22-56 nm) controlled by annealing temperature and citric acid concentration. | arxiv.org |

Development of Electrode Materials for Energy Storage Systems (e.g., Li-ion Batteries)

Iron(II) sulfate heptahydrate is a key precursor in the development of cathode materials for lithium-ion batteries, particularly for the synthesis of lithium iron phosphate (B84403) (LiFePO₄). The purity of the iron(II) sulfate is critical for the electrochemical performance of the final battery material.

High-purity iron(II) sulfate, sometimes sourced from the purification of industrial byproducts like titanium dioxide slag, can be used as the iron source for producing battery-grade LiFePO₄. electrochemsci.org The synthesis process typically involves a reaction between a lithium source, an iron source (derived from iron(II) sulfate), and a phosphate source. The resulting LiFePO₄ material's performance is highly dependent on the absence of impurity ions, which can hinder the electrochemical processes within the battery. electrochemsci.org

Research has shown that LiFePO₄ synthesized from purified iron(II) sulfate can exhibit comparable, and in some cases superior, electrochemical properties to materials made from commercially available battery-grade iron(II) sulfate. electrochemsci.org This highlights the potential for using recycled or byproduct materials to create high-performance energy storage devices, contributing to a more sustainable battery manufacturing process.

| Electrode Material | Precursor | Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Lithium Iron Phosphate (LiFePO₄) | High-purity Iron(II) sulfate | Li-ion battery cathode | Purity of iron(II) sulfate derived from industrial byproducts can reach 99.97%, leading to LiFePO₄ with excellent electrochemical performance. | electrochemsci.org |

Preparation of Magnetic Adsorbents

Iron(II) sulfate heptahydrate is instrumental in the synthesis of magnetic adsorbents, which are used for environmental remediation, particularly for the removal of heavy metals and other pollutants from wastewater. These adsorbents typically consist of magnetic iron oxide nanoparticles, often supported on a high-surface-area material.

The magnetic core, usually magnetite (Fe₃O₄), is synthesized from iron(II) sulfate heptahydrate and an iron(III) salt via co-precipitation. acs.orgacs.org These magnetic nanoparticles can then be coated with materials like silica (B1680970) or incorporated into matrices such as graphene oxide or biopolymers to enhance their adsorptive properties and stability. mdpi.commdpi.com

The primary advantage of magnetic adsorbents is their easy separation from the treated water using an external magnetic field, which simplifies the remediation process and avoids the need for complex filtration systems. mdpi.commdpi.com The effectiveness of these adsorbents is determined by their surface chemistry, particle size, and magnetic properties, all of which can be controlled during the synthesis process starting from iron(II) sulfate heptahydrate.

| Adsorbent Type | Magnetic Component Synthesis | Application | Key Feature | Reference |

|---|---|---|---|---|

| Fe₃O₄-Graphene Oxide Nanocomposite | Co-precipitation from Iron(II) and Iron(III) salts | Removal of heavy metal ions from textile wastewater | High removal efficiency for Cr³⁺, Cu²⁺, and Ni²⁺; easy magnetic separation. | mdpi.com |

| Functionalized Fe₃O₄@SiO₂ | Co-precipitation followed by silica coating | Removal of Hg(II) ions | High removal efficiency (>95%) and rapid adsorption. | nih.gov |

Role in Pigment and Dye Manufacturing Processes

Historically and in modern industry, iron(II) sulfate heptahydrate, also known as copperas or green vitriol, is a significant compound in the manufacturing of pigments and dyes. venatorcorp.comchemkits.euwikipedia.org It serves as a precursor for various iron oxide pigments, including red, yellow, and black varieties. venatorcorp.com The production process often involves the calcination (heating) of iron(II) sulfate, which decomposes to form iron(III) oxide (hematite, a red pigment). wikipedia.org

In the textile industry, iron(II) sulfate has been used for centuries as a mordant or dye fixative. chemkits.euwikipedia.orgatomscientific.com A mordant is a substance that helps the dye adhere to the fabric fibers. It can also be used as a color changer, often darkening the shades of natural dyes on both protein and cellulose (B213188) fibers. longridgefarm.com For example, it is a key component in the creation of iron gall ink, a historically important black ink. chemkits.euwikipedia.org

| Application | Role of Iron(II) Sulfate Heptahydrate | Process/Mechanism | Reference |

|---|---|---|---|

| Iron Oxide Pigment Production | Precursor | Calcination of iron(II) sulfate yields iron(III) oxide (e.g., red hematite). | venatorcorp.comwikipedia.org |

| Textile Dyeing | Mordant/Dye Fixative | Helps bind dyes to fabric fibers. | chemkits.euwikipedia.orgatomscientific.com |

| Color Modifier | Chemical Reactant | Darkens the color of natural dyes. | longridgefarm.com |

| Iron Gall Ink | Ingredient | Reacts with tannins to form a dark-colored complex. | chemkits.euwikipedia.org |

Precursor for Other Iron Compounds

Industrially, iron(II) sulfate heptahydrate is a primary starting material for the synthesis of a multitude of other iron compounds. chemkits.euchemimpex.comchemimpex.com Through various chemical reactions, the iron(II) ion can be oxidized to iron(III) and combined with other anions to produce a wide range of iron salts and complexes.

For example, the oxidation of iron(II) sulfate can produce iron(III) sulfate, which has applications in water treatment and as a mordant in dyeing. venatorcorp.com Furthermore, thermal decomposition of iron(II) sulfate at high temperatures leads to the formation of iron(III) oxide, along with sulfur dioxide and sulfur trioxide. wikipedia.org This process is not only a route to iron oxide pigments but was historically a method for producing sulfuric acid. wikipedia.org Its role as a reducing agent is also significant in various chemical processes. atomscientific.comchemimpex.com

The versatility of iron(II) sulfate heptahydrate as a precursor stems from its solubility in water, which allows it to be easily used in aqueous reactions, and the reactivity of the iron(II) ion.

Analytical Methodologies and Characterization Techniques in Iron Ii Sulfate Heptahydrate Research

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Studies